

Validating the Structure of 2-Bromo-5-Nitroacetophenone: A Mass Spectrometry Comparison Guide

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Compound of Interest

Compound Name: 1-(2-Bromo-5-nitrophenyl)ethanone

Cat. No.: B3148593

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For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of expected mass spectrometry data for 2-bromo-5-nitroacetophenone against alternative analytical techniques, supported by detailed experimental protocols and a visual representation of its fragmentation pathway.

The structural elucidation of 2-bromo-5-nitroacetophenone (C₈H₆BrNO₃) is critical for its intended applications, ensuring purity and predicting reactivity. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. This guide will focus on the validation of its structure using Electron Ionization Mass Spectrometry (EI-MS).

Comparative Analysis of Expected Mass Spectrometry Data

The key to validating the structure of 2-bromo-5-nitroacetophenone via mass spectrometry lies in identifying its molecular ion peak and characteristic fragment ions. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Ion	m/z (relative to 79Br/81Br)	Interpretation	Alternative Analytical Confirmation
[M] ⁺ •	243/245	Molecular Ion	Elemental Analysis (confirms C, H, N content), NMR Spectroscopy (confirms proton and carbon environment)
[M-CH ₃ CO] ⁺	200/202	Loss of the acetyl group	Infrared Spectroscopy (shows presence of carbonyl and nitro groups)
[M-NO ₂] ⁺	197/199	Loss of the nitro group	UV-Vis Spectroscopy (indicates presence of a conjugated nitroaromatic system)
[O ₂ NC ₆ H ₃ BrCO] ⁺	228/230	Loss of a methyl radical	Not directly comparable
[C ₆ H ₃ Br] ⁺ •	154/156	Loss of nitro and acetyl groups	Not directly comparable
[CH ₃ CO] ⁺	43	Acetyl cation	Not directly comparable

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring a mass spectrum of 2-bromo-5-nitroacetophenone.

Instrumentation:

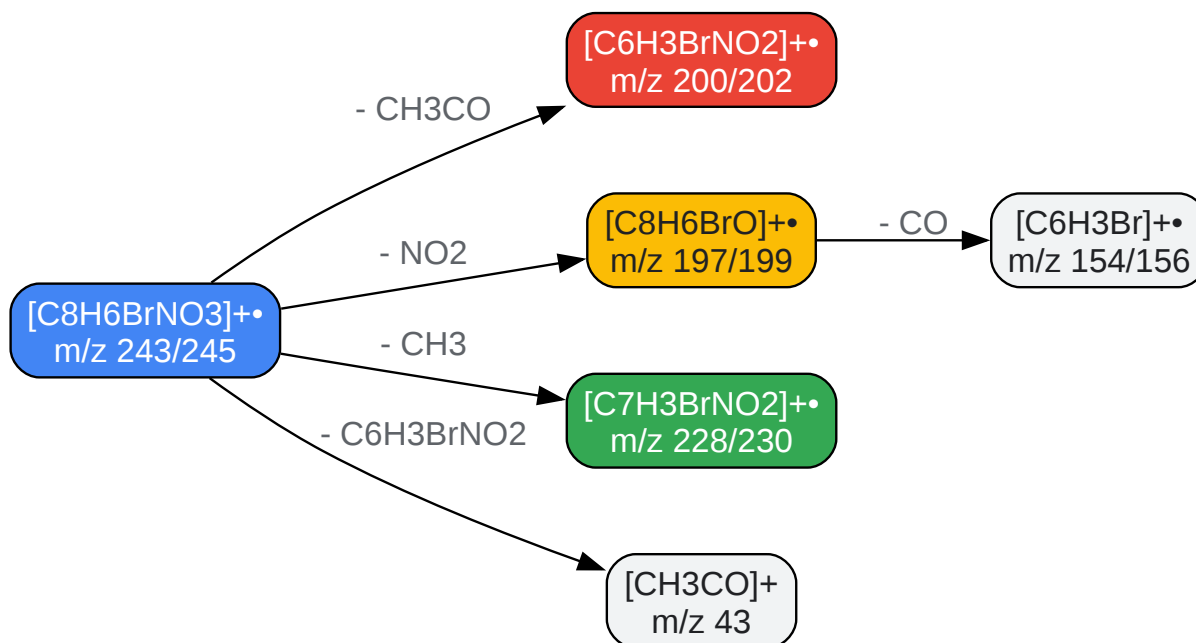
- A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

- **Sample Preparation:** A small amount of solid 2-bromo-5-nitroacetophenone is introduced into the instrument, typically via a direct insertion probe.
- **Ionization:** The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (molecular ion), and induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
- **Data Acquisition:** The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.

Fragmentation Pathway of 2-Bromo-5-Nitroacetophenone

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. The following diagram illustrates the primary fragmentation pathways for 2-bromo-5-nitroacetophenone under EI-MS conditions.



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Caption: Predicted fragmentation pathway of 2-bromo-5-nitroacetophenone in EI-MS.

This comprehensive approach, combining predictive data analysis with a clear experimental framework and visual representation, provides a robust methodology for the structural validation of 2-bromo-5-nitroacetophenone, ensuring confidence in subsequent research and development activities.

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